molecular formula C14H22N2OS B7641211 N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide

N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide

Cat. No. B7641211
M. Wt: 266.40 g/mol
InChI Key: GWEGWPHTQHABPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide, commonly known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that is widely expressed in various tissues, including the parathyroid gland, kidney, and bone. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.

Mechanism of Action

NPS-2143 selectively binds to the extracellular domain of N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide, blocking the binding of extracellular calcium ions to the receptor. This, in turn, inhibits the downstream signaling pathways activated by this compound, leading to a decrease in intracellular calcium levels. The inhibition of this compound signaling has been shown to have therapeutic potential in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
Biochemical and Physiological Effects
Studies have shown that NPS-2143 can effectively inhibit the this compound signaling pathway, leading to a decrease in intracellular calcium levels. This, in turn, has been shown to have various biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the promotion of osteoblast differentiation and mineralization, and the inhibition of cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

The advantages of using NPS-2143 in lab experiments include its high selectivity for N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide, its ability to inhibit the this compound signaling pathway, and its potential therapeutic applications in various diseases. However, the limitations of using NPS-2143 in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanism of action and therapeutic potential.

Future Directions

For the study of NPS-2143 include further investigation of its mechanism of action, its potential therapeutic applications in various diseases, and the development of more potent and selective N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide antagonists. Additionally, studies are needed to evaluate the safety and efficacy of NPS-2143 in clinical trials, as well as its potential for drug-drug interactions and long-term side effects. Overall, the study of NPS-2143 has the potential to lead to the development of novel therapeutics for various diseases, including osteoporosis, hyperparathyroidism, and cancer.

Synthesis Methods

The synthesis of NPS-2143 involves several steps, including the reaction of 3-aminophenethylamine with 2-bromopropyl methyl sulfide to yield N-(2-methylsulfanylpropyl)-3-aminophenethylamine. This intermediate is then reacted with 2-(bromomethyl)phenylacetic acid to produce N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide.

Scientific Research Applications

NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. Studies have shown that NPS-2143 can effectively inhibit the N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide signaling pathway, which plays a critical role in regulating calcium homeostasis, bone metabolism, and parathyroid hormone secretion.

properties

IUPAC Name

N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10(18-4)9-15-11(2)13-6-5-7-14(8-13)16-12(3)17/h5-8,10-11,15H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGWPHTQHABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)NC(=O)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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